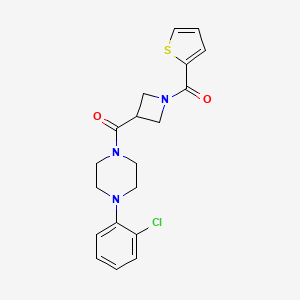

(4-(2-氯苯基)哌嗪-1-基)(1-(噻吩-2-羰基)氮杂环丁烷-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

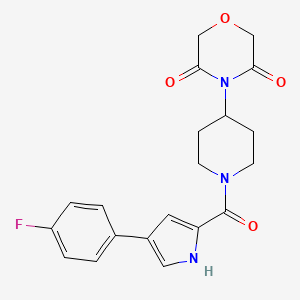

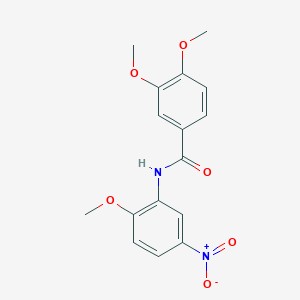

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

哌嗪衍生物已被探索用于其抗菌特性。该化合物的结构表明潜在的抗菌活性,可以针对各种细菌菌株进行研究。 研究人员可以评估其抑制细菌生长的功效,并探索其作用机制 .

抗真菌潜力

鉴于含有哌嗪的化合物具有多种生物活性,因此值得研究该化合物是否具有抗真菌特性。 研究人员可以评估其对真菌病原体(包括念珠菌属)的有效性 .

抗癌研究

该化合物的独特结构值得研究其作为抗癌剂的潜力。 体外研究可以评估其对癌细胞系(例如,人类结肠癌或白血病细胞)的细胞毒性和抗癌治疗潜力 .

神经保护作用

考虑到哌嗪环在治疗神经退行性疾病中的重要性,研究人员可能探索该化合物是否具有神经保护作用。 体外或动物研究可以阐明其对帕金森病或阿尔茨海默病等神经退行性疾病的影响 .

精神活性

虽然这不是传统应用,但一些哌嗪衍生物被非法用于娱乐目的。 研究人员可以调查该化合物是否表现出任何精神活性作用或与神经递质系统相互作用 .

药物递送系统

该化合物的结构特征使其成为药物递送系统的有趣候选者。 研究人员可以探索其作为靶向药物递送载体的用途,提高生物利用度或改善药代动力学 .

抗炎潜力

基于哌嗪的化合物已显示出抗炎活性。 研究该化合物是否调节炎症通路可以为潜在的治疗应用提供见解 .

抗糖尿病作用

鉴于糖尿病的流行,具有抗糖尿病特性的化合物非常有价值。 研究人员可以评估该化合物是否影响葡萄糖代谢、胰岛素敏感性或相关通路 .

作用机制

Target of Action

The primary targets of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone are likely to be specific receptors or enzymes involved in critical biochemical pathways. Based on the structure, it may interact with monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes including pain modulation, appetite, and immune response.

Mode of Action

The compound likely acts as an inhibitor of MAGL, binding to the enzyme’s active site and preventing the hydrolysis of 2-AG . This inhibition increases the levels of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The increased activation of these receptors can lead to various physiological effects such as analgesia, anti-inflammatory responses, and neuroprotection.

Biochemical Pathways

By inhibiting MAGL, the compound affects the endocannabinoid signaling pathway. The elevated levels of 2-AG result in prolonged activation of CB1 and CB2 receptors . This can modulate several downstream pathways, including those involved in pain perception, inflammation, and neuronal protection. The compound’s action may also influence other pathways indirectly through the modulation of neurotransmitter release and immune cell activity.

Pharmacokinetics

The pharmacokinetics of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone would include its absorption, distribution, metabolism, and excretion (ADME) properties. Given its structure, the compound is likely to be lipophilic, facilitating its absorption through cell membranes. It may undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, and be excreted primarily via the renal route . The bioavailability of the compound would depend on its solubility, stability, and the efficiency of its metabolic pathways.

Result of Action

At the molecular level, the inhibition of MAGL by the compound leads to increased levels of 2-AG, enhancing cannabinoid receptor signaling . This can result in various cellular effects such as reduced inflammation, decreased pain sensation, and neuroprotection. At the cellular level, these effects can translate into therapeutic benefits for conditions like chronic pain, neurodegenerative diseases, and inflammatory disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the acidic or basic conditions of different bodily compartments. Additionally, interactions with other drugs or endogenous molecules could impact its binding affinity to MAGL and its overall pharmacological profile .

This comprehensive overview highlights the potential of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone as a therapeutic agent, particularly through its modulation of the endocannabinoid system.

: Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

属性

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c20-15-4-1-2-5-16(15)21-7-9-22(10-8-21)18(24)14-12-23(13-14)19(25)17-6-3-11-26-17/h1-6,11,14H,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYPVHNADZNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

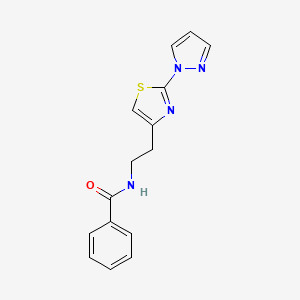

![(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol](/img/structure/B2388134.png)

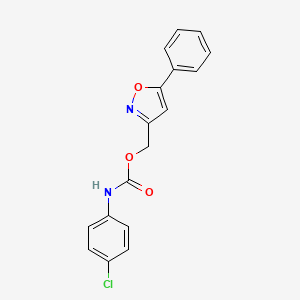

![N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2388145.png)

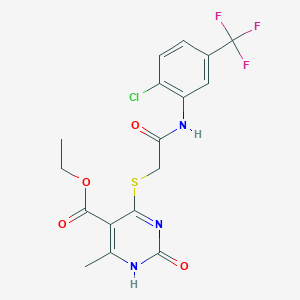

![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)